N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea, also known as CTET, is a synthetic compound that has been widely studied for its potential therapeutic applications. CTET is a thiourea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses. In addition, N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has also been shown to reduce the expression of inflammatory genes such as COX-2 and inducible nitric oxide synthase (iNOS). In addition, N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been shown to increase the expression of anti-inflammatory genes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has also been shown to reduce oxidative stress by increasing the expression of antioxidant genes such as glutathione peroxidase (GPx) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea in lab experiments is that it has been shown to possess a range of biological activities, which make it a versatile compound for studying various diseases and conditions. N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has not been extensively studied in humans, which makes it difficult to extrapolate the results of animal studies to humans.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea. One direction is to further elucidate its mechanism of action, which will help to identify new therapeutic targets for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea in humans, which will help to determine its safety and efficacy as a potential therapeutic agent. In addition, future research could focus on the development of novel derivatives of N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea with improved biological activities and pharmacokinetic properties. Finally, future research could focus on the use of N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea in combination with other drugs or therapies for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has also been shown to have anti-tumor properties, which make it a potential candidate for the treatment of cancer. In addition, N-cyclohexyl-N-methyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)thiourea has been shown to possess anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-cyclohexyl-1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S2/c1-13(8-9-19(16,17)10-13)14-12(18)15(2)11-6-4-3-5-7-11/h11H,3-10H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVUFYCYVBTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)N(C)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.